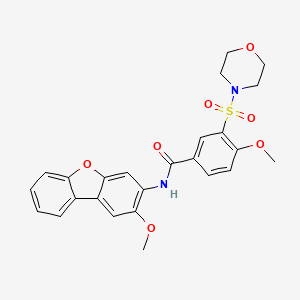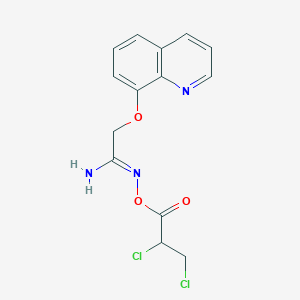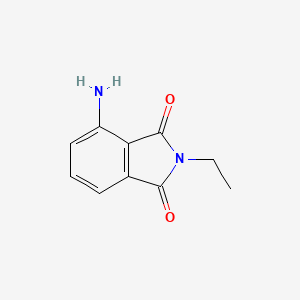
3-amino-N-ethylphthalimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-2-ethylisoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with an amino group at position 4 and an ethyl group at position 2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-ethylisoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often include refluxing in an appropriate solvent such as toluene or THF, and the use of catalysts like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production methods for 4-amino-2-ethylisoindoline-1,3-dione may involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production .
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-2-ethylisoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino group at position 4 can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted derivatives of 4-amino-2-ethylisoindoline-1,3-dione .
Wissenschaftliche Forschungsanwendungen
4-amino-2-ethylisoindoline-1,3-dione has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-amino-2-ethylisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate dopamine receptors, which are involved in neurotransmission and play a role in various neurological disorders . The compound’s ability to inhibit β-amyloid protein aggregation indicates its potential in the treatment of Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-amino-2-ethylisoindoline-1,3-dione include other isoindoline-1,3-dione derivatives such as:
- 4-amino-2-methylisoindoline-1,3-dione
- 4-amino-2-phenylisoindoline-1,3-dione
- 4-amino-2-isopropylisoindoline-1,3-dione
Uniqueness
What sets 4-amino-2-ethylisoindoline-1,3-dione apart from its similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group at position 2 and the amino group at position 4 provides unique steric and electronic properties that can be exploited in various chemical and biological applications .
Eigenschaften
CAS-Nummer |
20510-93-4 |
|---|---|
Molekularformel |
C10H10N2O2 |
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
4-amino-2-ethylisoindole-1,3-dione |
InChI |
InChI=1S/C10H10N2O2/c1-2-12-9(13)6-4-3-5-7(11)8(6)10(12)14/h3-5H,2,11H2,1H3 |
InChI-Schlüssel |
QGOCMRQPPBKXBG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)C2=C(C1=O)C(=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Chloro-5-[2-(3,4-dichlorophenyl)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B15211864.png)
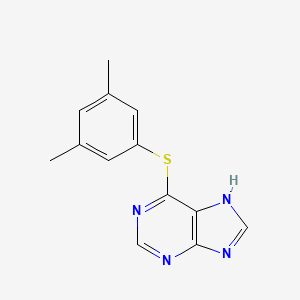
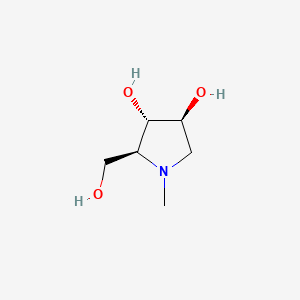
![[(2R,3S,5R)-5-[6-(dibenzoylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B15211874.png)
![Ethanol, 2-[2-[[5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]amino]ethoxy]-](/img/structure/B15211883.png)
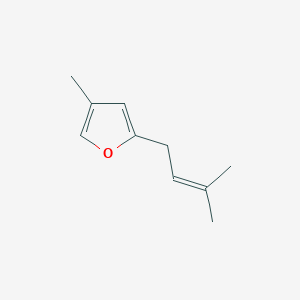
![(E)-3,6-Dimethyl-5,6,7,8-tetrahydrocyclodeca[b]furan-4(11H)-one](/img/structure/B15211895.png)
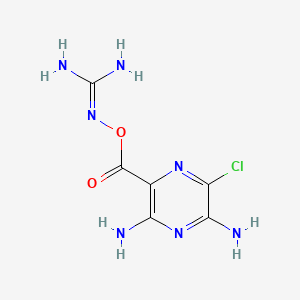

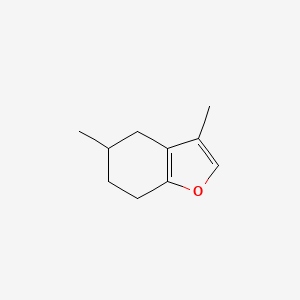
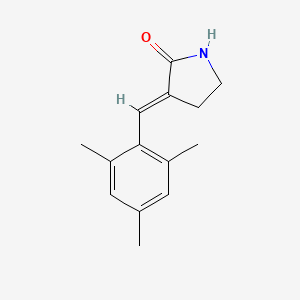
![Furo[3,2-f][1,2]benzoxazole](/img/structure/B15211918.png)
